molecular formula C12H9BrN2O2S B2401303 2-(3-Bromobenzamido)thiophene-3-carboxamide CAS No. 941976-36-9

2-(3-Bromobenzamido)thiophene-3-carboxamide

Cat. No.: B2401303
CAS No.: 941976-36-9
M. Wt: 325.18
InChI Key: FXDMSJBAUWETNE-UHFFFAOYSA-N
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Description

2-(3-Bromobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromobenzamido group attached to the thiophene ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzamido)thiophene-3-carboxamide typically involves the following steps:

    Formation of 3-Bromobenzoyl Chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride.

    Amidation Reaction: The 3-bromobenzoyl chloride is then reacted with thiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

2-(3-Bromobenzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromothiophene-3-carboxamide
  • 3-Bromobenzoylthiophene
  • Thiophene-2-carboxamide

Uniqueness

2-(3-Bromobenzamido)thiophene-3-carboxamide is unique due to the presence of both the bromobenzamido group and the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMSJBAUWETNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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